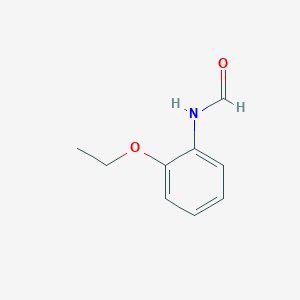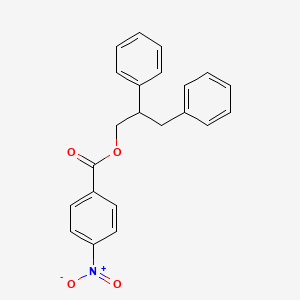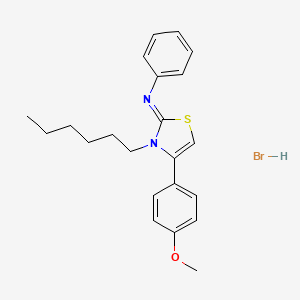
2'-Ethoxyformanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethoxyformanilide is an organic compound characterized by the presence of an ethoxy group attached to the phenyl ring of formanilide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2’-Ethoxyformanilide can be synthesized through the reaction of formanilide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2’-Ethoxyformanilide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process, often involving the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Ethoxyformanilide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Ethoxyformanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Ethoxyformanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, contributing to its observed effects in biological systems.
Comparación Con Compuestos Similares
Formanilide: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxybenzene: Similar structure but lacks the amide group, resulting in different chemical properties.
Ethoxyaniline: Contains an amine group instead of the amide group, leading to different reactivity and applications.
Uniqueness: 2’-Ethoxyformanilide is unique due to the presence of both the ethoxy and amide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
86796-85-2 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)formamide |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-7H,2H2,1H3,(H,10,11) |
Clave InChI |
HPOVOZXVSDQDGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)

![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)
